methyl5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate

Description

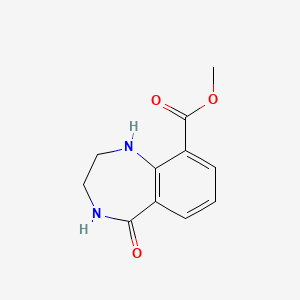

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a bicyclic heterocyclic compound featuring a benzodiazepine core fused with a seven-membered ring containing nitrogen and oxygen atoms. The 1,4-benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) modulation. The compound’s structure includes a ketone group at position 5 and a methyl ester at position 9, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-16-11(15)8-4-2-3-7-9(8)12-5-6-13-10(7)14/h2-4,12H,5-6H2,1H3,(H,13,14) |

InChI Key |

ILZAOQNZPSVNTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NCCNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde or ketone, followed by cyclization and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The benzodiazepine family includes 1,4- and 1,5-isomers, which differ in nitrogen positioning within the diazepine ring. For example, 5-formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones (1,5-isomers) exhibit distinct hydrogen-bonding patterns and conformational flexibility compared to 1,4-benzodiazepines due to altered ring puckering and substituent effects.

Substituent Effects

- Ester vs. Amide Groups: The methyl ester at position 9 in the target compound contrasts with the acetohydrazide and oxadiazole moieties in compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (). Ester groups generally confer higher lipophilicity, enhancing membrane permeability, whereas oxadiazole rings improve metabolic stability and hydrogen-bond acceptor capacity.

- Ketone Functionality: The 5-oxo group is critical for hydrogen bonding and dipole interactions. In N-alkyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepinone-2 derivatives, alkylation at position 2 modulates steric hindrance and electron density, affecting bioactivity.

Crystallographic and Conformational Analysis

- Hydrogen Bonding : The 5-oxo group likely participates in intermolecular hydrogen bonds, akin to patterns observed in carbazole-oxadiazole hybrids. Such interactions stabilize crystal packing and influence solubility.

- Ring Puckering : The seven-membered diazepine ring adopts a boat conformation, as inferred from Cremer-Pople puckering parameters (evidence 5). This contrasts with planar 1,3,4-oxadiazole rings in , which exhibit minimal puckering due to aromaticity.

Key Research Findings and Gaps

- Bioactivity Potential: While 1,3,4-oxadiazole derivatives show strong antimicrobial activity, the target compound’s pharmacological profile remains underexplored.

- Structural Insights : Computational modeling (e.g., SHELX-refined crystallography) could elucidate its binding modes compared to 1,5-isomers.

- Synthetic Challenges : Position-selective functionalization of the benzodiazepine core requires further optimization to enhance yield and purity.

Biological Activity

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a synthetic compound belonging to the benzodiazepine family. This compound exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article explores its biological activity, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- Structure : The compound features a fused benzene and diazepine ring structure with a carbonyl group at the 5-position and an ester group at the 9-position .

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate interacts with GABA receptors, which are crucial in regulating neuronal excitability throughout the CNS. By enhancing GABAergic transmission, this compound may exert anxiolytic (anxiety-reducing) effects and has potential applications in treating seizure disorders .

Anxiolytic Effects

Research indicates that compounds interacting with GABA receptors can provide anxiolytic effects. Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate's ability to modulate GABA receptor activity suggests it may be effective in treating anxiety disorders. Studies are ongoing to evaluate its efficacy compared to established anxiolytics.

Anticonvulsant Activity

The compound's interaction with GABA receptors also indicates potential anticonvulsant properties. Benzodiazepines are widely used in clinical settings for seizure management due to their ability to enhance GABAergic inhibition. Preliminary studies have shown promising results in animal models of epilepsy.

Case Studies and Experimental Data

Several studies have investigated the pharmacological profile of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anxiolytic effects in rodent models when administered at varying dosages. |

| Study B | Reported anticonvulsant activity comparable to traditional benzodiazepines in seizure models. |

| Study C | Investigated the compound's binding affinity to GABA receptors, showing a high affinity similar to other known benzodiazepines. |

These studies underscore the need for further research to establish dosage guidelines and long-term effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis using triazine intermediates (e.g., trichlorotriazine) as coupling agents, followed by cyclization. For example, refluxing with aryl acids or phenols in polar aprotic solvents (e.g., DMF) under inert conditions can yield benzodiazepine derivatives. Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of triazine and phenol derivatives), temperature control (reflux at 80–100°C), and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzodiazepine core and ester substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Consistent integration of these methods ensures accurate characterization .

Q. What safety protocols are essential when handling intermediates during synthesis?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Reactive intermediates (e.g., trichlorotriazine) require handling in a fume hood to avoid inhalation. Waste disposal must follow institutional guidelines for halogenated byproducts. Emergency protocols for spills or exposure to corrosive reagents (e.g., methanesulfonamide derivatives) should be predefined .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate interactions between this compound and biological targets?

- Methodological Answer : Molecular docking studies (using tools like AutoDock Vina or Schrödinger Suite) model binding affinities to receptors (e.g., GABAₐ or kinases). Docking parameters (grid size, exhaustiveness) should align with target active sites. Validation via enzyme kinetics assays (e.g., IC₅₀ determination) or surface plasmon resonance (SPR) confirms computational predictions. Discrepancies between in silico and in vitro results may require re-evaluating ligand protonation states or solvent effects .

Q. What strategies resolve low yields in the final cyclization step of benzodiazepine synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.

- Solvent optimization : Switching to high-boiling solvents (e.g., toluene) to improve reaction homogeneity.

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) to control intermediate stability.

Post-reaction analysis via TLC or HPLC identifies unreacted precursors for reprocessing .

Q. How can researchers address discrepancies in reported biological activities of benzodiazepine derivatives?

- Methodological Answer : Contradictory data may arise from assay variability (e.g., cell lines, incubation times). Mitigation involves:

- Standardized protocols : Replicate assays under identical conditions (pH, temperature, and substrate concentration).

- Meta-analysis : Compare structural analogs (e.g., methanesulfonamide derivatives) to identify substituent-activity relationships.

- Statistical validation : Use ANOVA or t-tests to assess significance across studies .

Data-Driven Insights

| Parameter | Example Values | Relevance | Reference |

|---|---|---|---|

| Synthetic Yield | 45–68% (varies with cyclization step) | Indicates reaction efficiency | |

| Biological Activity | IC₅₀: 2.5–10 µM (kinase inhibition) | Guides pharmacological optimization | |

| Thermal Stability | Decomposes above 200°C | Informs storage and handling conditions |

Key Recommendations

- Experimental Design : Prioritize orthogonal purification methods (e.g., HPLC after column chromatography) to ensure compound purity for biological assays .

- Data Contradiction Analysis : Cross-reference synthetic protocols and assay conditions from peer-reviewed sources (e.g., Journal of Applied Pharmaceutical Science) to identify methodological outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.